

Leniolisib solubility in common laboratory solvents

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Leniolisib Technical Support Center

Welcome to the technical support center for **leniolisib**. This resource provides researchers, scientists, and drug development professionals with essential information regarding the solubility of **leniolisib** in common laboratory solvents, alongside troubleshooting guides and frequently asked guestions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of leniolisib?

For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. **Leniolisib** exhibits high solubility in DMSO.[1][2]

Q2: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium where it has lower solubility. **Leniolisib** is poorly soluble in water.[2][3] To mitigate precipitation, consider the following:

 Lower the Final Concentration: The final concentration in your aqueous buffer may be too high. Try diluting further.



- Use a Co-solvent: For in vivo studies, formulations often include co-solvents like PEG300,
 Tween-80, or SBE-β-CD to maintain solubility.[1][4]
- pH Adjustment: The solubility of **leniolisib** phosphate is pH-dependent, with solubility decreasing as the pH increases.[5] Ensure the pH of your buffer is optimal.

Q3: How should I store leniolisib powder and stock solutions?

- Powder: Leniolisib powder should be stored at -20°C for long-term stability (up to 3 years).
- In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is advisable to use fresh DMSO for preparing solutions, as moisture-absorbing DMSO can reduce solubility.[2]

Q4: Is **leniolisib** soluble in ethanol or methanol?

Leniolisib has moderate solubility in ethanol (13 mg/mL).[2] While specific data for methanol is not readily available, its properties as a polar protic solvent suggest it may have some degree of solubility. However, for reliable stock solutions, DMSO is preferred.

Leniolisib Solubility Data

The following table summarizes the solubility of **leniolisib** in various common laboratory solvents.



| Solvent | Molar Mass (g/mol) | Solubility | Concentration (Molar) | Notes |
|--------------------------|-------------------------|---|--------------------------|---|
| DMSO | 450.46 | 100 mg/mL[1] | ~222.00 mM[1] | Ultrasonic assistance may be needed. |
| 90 mg/mL[2] | ~199.79 mM[2] | Use fresh DMSO to avoid moisture. | | |
| Ethanol | 450.46 | 13 mg/mL[2] | ~28.86 mM | |
| Water | 450.46 | Insoluble[2] | < 2.22 μΜ | Solubility of the phosphate salt is pH-dependent.[5] |
| In Vivo Formulation 1 | 450.46 | ≥ 2.5 mg/mL[1] | ≥ 5.55 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. |
| In Vivo Formulation 2 | 450.46 | ≥ 2.5 mg/mL[1] | ≥ 5.55 mM | 10% DMSO, 90% corn oil. |

Experimental Protocols

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7][8]

Objective: To determine the maximum concentration of **leniolisib** that can be dissolved in a specific solvent at a set temperature.

Materials:

· Leniolisib powder



- Selected solvent (e.g., pH-adjusted buffers, ethanol)
- · Scintillation vials or glass flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Validated analytical method for quantification (e.g., HPLC)

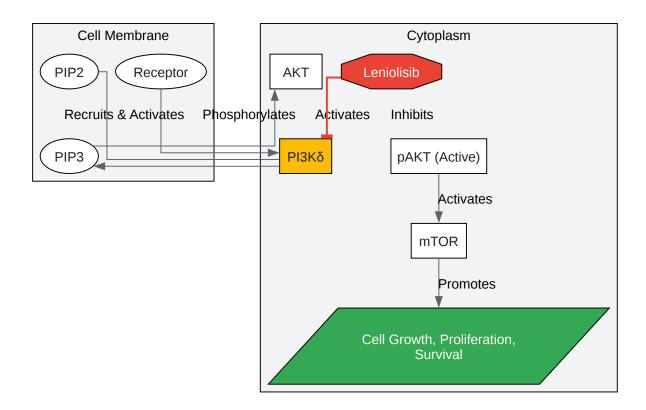
Methodology:

- Preparation: Add an excess amount of leniolisib powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.
- Sample Collection: Carefully withdraw an aliquot of the supernatant.
- Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
- Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of dissolved leniolisib using a validated analytical method like HPLC.
- Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.[7]

Visualizations PI3Kδ Signaling Pathway



Leniolisib is a selective inhibitor of the PI3K δ (Phosphoinositide 3-kinase delta) signaling pathway.[1][5] Hyperactivation of this pathway, often due to genetic mutations, leads to immune dysregulation characteristic of Activated PI3K δ Syndrome (APDS).[9][10][11] **Leniolisib** works by blocking the conversion of PIP2 to PIP3, thereby reducing downstream signaling through AKT and mTOR.[5][9]



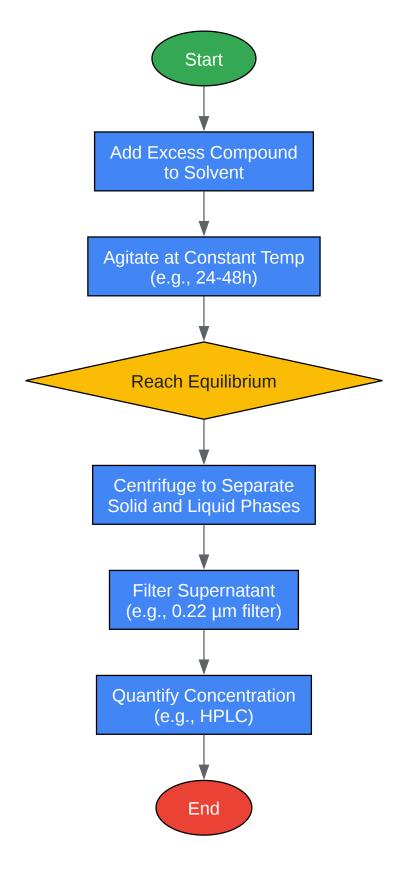
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Caption: **Leniolisib** inhibits the PI3K δ signaling pathway.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the shake-flask method for determining the equilibrium solubility of a compound.





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Caption: Workflow for the shake-flask solubility assay.



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